7-methoxy-1H-indazole
Overview
Description
7-methoxy-1H-indazole is a compound with the molecular formula C8H8N2O . It is an inhibitor of nitric oxide synthase . The methoxy group lies in the plane of the indazole system with its methyl group located trans to the indazole N-H group .
Synthesis Analysis
The synthesis of 1H-indazoles and their N-oxides involves a selective electrochemical process. The outcomes of this process are determined by the nature of the cathode material .Molecular Structure Analysis
The crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system with its methyl group located trans to the indazole N-H group . The crystal packing consists principally of hydrogen-bonded trimers .Chemical Reactions Analysis
The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .Physical And Chemical Properties Analysis
7-methoxy-1H-indazole has a molecular weight of 147.17 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 147.068413911 g/mol .Scientific Research Applications
Medicinal Chemistry
Indazole is an important scaffold in medicinal chemistry . The progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with interesting pharmacological properties .
Method of Application
The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .
Results
Particularly, the antiprotozoal activity of indazole derivatives have been recently reported . Some indazole derivatives possess strong antiprotozoal activity and are also characterized by a continuous structure-activity relationship .
Antimicrobial Activities
The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
Method of Application
The study involved the synthesis of 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole .
Results
It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . The compound 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
Antihypertensive Agents
Indazole-containing heterocyclic compounds have been used as antihypertensive agents .
Method of Application
The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
Results
These compounds have shown promising results in controlling high blood pressure .
Anticancer Agents
Several new N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .
Method of Application
The study involved the synthesis of N-phenyl-1H-indazole-1-carboxamides .
Results
These compounds showed promising antiproliferative activities against various clinically isolated cancer types .
Anti-Inflammatory Agents
Indazoles have been used as anti-inflammatory agents .
Method of Application
The study involved the synthesis of 2,3-disubstituted tetrahydro-2H-indazoles .
Results
These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antidepressant Agents
Indazole-containing heterocyclic compounds have been used as antidepressant agents .
Method of Application
The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
Results
These compounds have shown promising results in controlling depressive symptoms .
HIV Protease Inhibitors
Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Method of Application
The study involved the synthesis of various indazole derivatives .
Results
These compounds showed promising inhibitory activities against HIV protease .
Acetylcholinesterase Inhibitors
Indazole derivatives have been used as acetylcholinesterase inhibitors .
Method of Application
The study involved the synthesis of various indazole derivatives .
Results
These compounds showed promising inhibitory activities against acetylcholinesterase .
Future Directions
Indazole-containing derivatives, including 7-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They are important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing methods to construct these heterocycles with better biological activities .
properties
IUPAC Name |
7-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1H-indazole | |
CAS RN |
133841-05-1 | |
Record name | 7-Methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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